molecular formula C8H12N2O3S2 B129728 N-(5-Thioxo-L-prolyl)-L-cysteine CAS No. 148076-52-2

N-(5-Thioxo-L-prolyl)-L-cysteine

Cat. No. B129728
CAS RN: 148076-52-2
M. Wt: 248.3 g/mol
InChI Key: GRRYKTAZNOFTOA-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Thioxo-L-prolyl)-L-cysteine, also known as TPEN, is a chelating agent that is widely used in scientific research. It is a small molecule that can selectively bind to divalent metal ions, such as zinc, copper, and cadmium, and remove them from biological systems. TPEN has been used in a variety of applications, including cell culture, biochemistry, and pharmacology.

Mechanism of Action

N-(5-Thioxo-L-prolyl)-L-cysteine binds to divalent metal ions through its thioxo and carboxylate groups. The binding of N-(5-Thioxo-L-prolyl)-L-cysteine to metal ions results in the formation of stable complexes that can be removed from biological systems. N-(5-Thioxo-L-prolyl)-L-cysteine has a high affinity for zinc ions, with a dissociation constant (Kd) of approximately 10^-16 M, making it a highly selective chelator for this metal ion.
Biochemical and Physiological Effects:
N-(5-Thioxo-L-prolyl)-L-cysteine has been shown to have a variety of biochemical and physiological effects in biological systems. It has been shown to inhibit metalloproteases, which are enzymes that require metal ions for their activity. It has also been shown to inhibit the activity of zinc-dependent transcription factors, such as metal response element-binding transcription factor 1 (MTF-1), which regulates the expression of genes involved in metal homeostasis. N-(5-Thioxo-L-prolyl)-L-cysteine has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels.

Advantages and Limitations for Lab Experiments

N-(5-Thioxo-L-prolyl)-L-cysteine has several advantages for lab experiments. It is a highly selective chelator for divalent metal ions, making it useful for studying the role of these metal ions in biological systems. It is also a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular metal ion concentrations. However, N-(5-Thioxo-L-prolyl)-L-cysteine has several limitations for lab experiments. It can bind to other metal ions besides zinc, such as copper and cadmium, which can complicate data interpretation. N-(5-Thioxo-L-prolyl)-L-cysteine can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(5-Thioxo-L-prolyl)-L-cysteine in scientific research. One direction is the development of N-(5-Thioxo-L-prolyl)-L-cysteine derivatives that have improved selectivity for specific metal ions. Another direction is the use of N-(5-Thioxo-L-prolyl)-L-cysteine in combination with other chelators to study the roles of multiple metal ions in biological systems. Additionally, N-(5-Thioxo-L-prolyl)-L-cysteine could be used in combination with other drugs to enhance their efficacy in cancer therapy. Overall, N-(5-Thioxo-L-prolyl)-L-cysteine has the potential to be a valuable tool for studying the role of divalent metal ions in biological systems.

Synthesis Methods

N-(5-Thioxo-L-prolyl)-L-cysteine can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and chemoenzymatic synthesis. The most common method involves the reaction of L-cysteine with N-benzyl-L-proline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to form the thioxo group.

Scientific Research Applications

N-(5-Thioxo-L-prolyl)-L-cysteine has been widely used in scientific research as a chelating agent to study the role of divalent metal ions in biological systems. It has been used in a variety of applications, including cell culture, biochemistry, and pharmacology. N-(5-Thioxo-L-prolyl)-L-cysteine has been shown to be a potent inhibitor of metalloproteases, which are enzymes that require metal ions for their activity. It has also been used to study the role of zinc in insulin signaling and the role of copper in angiogenesis.

properties

CAS RN

148076-52-2

Product Name

N-(5-Thioxo-L-prolyl)-L-cysteine

Molecular Formula

C8H12N2O3S2

Molecular Weight

248.3 g/mol

IUPAC Name

(2R)-3-sulfanyl-2-[[(2S)-5-sulfanylidenepyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C8H12N2O3S2/c11-7(4-1-2-6(15)9-4)10-5(3-14)8(12)13/h4-5,14H,1-3H2,(H,9,15)(H,10,11)(H,12,13)/t4-,5-/m0/s1

InChI Key

GRRYKTAZNOFTOA-WHFBIAKZSA-N

Isomeric SMILES

C1CC(=S)N[C@@H]1C(=O)N[C@@H](CS)C(=O)O

SMILES

C1CC(=S)NC1C(=O)NC(CS)C(=O)O

Canonical SMILES

C1CC(=S)NC1C(=O)NC(CS)C(=O)O

synonyms

5-thioxoprolylcysteine
N-(5-thioxo-L-prolyl)-L-cysteine
P 1507
P-1507

Origin of Product

United States

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